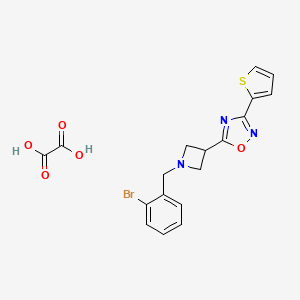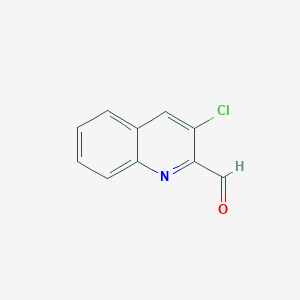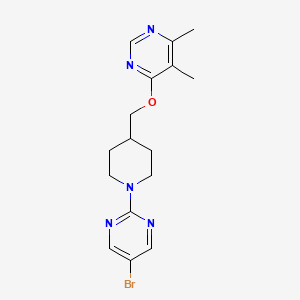
(3E,5E)-1-metil-3,5-bis(1-naftilmetilen)piperidin-4-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3E,5E)-1-methyl-3,5-bis(naphthalen-1-ylmethylidene)piperidin-4-one is a useful research compound. Its molecular formula is C28H23NO and its molecular weight is 389.498. The purity is usually 95%.
BenchChem offers high-quality (3E,5E)-1-methyl-3,5-bis(naphthalen-1-ylmethylidene)piperidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3E,5E)-1-methyl-3,5-bis(naphthalen-1-ylmethylidene)piperidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
¡Claro! Aquí tienes un análisis exhaustivo de las aplicaciones de investigación científica de (3E,5E)-1-metil-3,5-bis(1-naftilmetilen)piperidin-4-ona:
Investigación Anticancerígena
Este compuesto ha demostrado potencial en la investigación anticancerígena debido a su capacidad para inhibir el crecimiento de las células cancerosas. Su estructura le permite interactuar con componentes celulares que son cruciales para la proliferación de las células cancerosas, lo que lo convierte en un candidato prometedor para el desarrollo de nuevos fármacos anticancerígenos .
Actividad Antimicrobiana
Los estudios han indicado que this compound exhibe propiedades antimicrobianas significativas. Se ha probado contra diversas cepas bacterianas y fúngicas, mostrando efectividad en la inhibición de su crecimiento. Esto lo convierte en un compuesto valioso en el desarrollo de nuevos antibióticos .
Propiedades Antioxidantes
Se ha descubierto que el compuesto posee fuertes propiedades antioxidantes. Puede neutralizar los radicales libres, protegiendo así las células del estrés oxidativo. Esta aplicación es particularmente relevante en el campo de la neuroprotección y en el desarrollo de tratamientos para enfermedades causadas por daño oxidativo .
Aplicaciones Antiinflamatorias
La investigación ha demostrado que este compuesto puede reducir la inflamación inhibiendo la producción de citoquinas proinflamatorias. Esto lo convierte en un candidato potencial para el desarrollo de nuevos fármacos antiinflamatorios, que podrían utilizarse para tratar afecciones como la artritis y otras enfermedades inflamatorias .
Efectos Neuroprotectores
Debido a sus propiedades antioxidantes y antiinflamatorias, this compound se está estudiando por sus efectos neuroprotectores. Tiene el potencial de proteger las neuronas del daño causado por el estrés oxidativo y la inflamación, lo cual es crucial en el tratamiento de enfermedades neurodegenerativas como el Alzheimer y el Parkinson .
Investigación Antiviral
El compuesto ha mostrado promesa en la investigación antiviral. Se ha probado contra varios virus y ha demostrado la capacidad de inhibir la replicación viral. Esto lo convierte en un candidato potencial para el desarrollo de nuevos fármacos antivirales .
Terapia Fotodinámica
En el campo de la terapia fotodinámica, this compound puede utilizarse como fotosensibilizador. Cuando se expone a la luz, produce especies reactivas de oxígeno que pueden matar células cancerosas o patógenos. Esta aplicación es particularmente útil en el tratamiento de infecciones y cánceres localizados .
Ciencia de Materiales
Más allá de las aplicaciones biológicas, este compuesto también se está explorando en la ciencia de los materiales. Sus propiedades estructurales únicas lo hacen adecuado para su uso en el desarrollo de nuevos materiales con propiedades electrónicas, ópticas o mecánicas específicas .
Propiedades
IUPAC Name |
(3E,5E)-1-methyl-3,5-bis(naphthalen-1-ylmethylidene)piperidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23NO/c1-29-18-24(16-22-12-6-10-20-8-2-4-14-26(20)22)28(30)25(19-29)17-23-13-7-11-21-9-3-5-15-27(21)23/h2-17H,18-19H2,1H3/b24-16+,25-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEDJFAJIJMSAON-MUPYBJATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=CC2=CC=CC3=CC=CC=C32)C(=O)C(=CC4=CC=CC5=CC=CC=C54)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C/C(=C\C2=CC=CC3=CC=CC=C23)/C(=O)/C(=C/C4=CC=CC5=CC=CC=C45)/C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5E)-3-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-5-(furan-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B2492650.png)


![3-(Pyridin-3-yl)-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B2492655.png)



![N-(3-chloro-4-fluorophenyl)-2-{8-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide](/img/structure/B2492664.png)
![3-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]propanamide](/img/structure/B2492666.png)
![N'-[2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-N-(2,5-dimethoxyphenyl)ethanediamide](/img/structure/B2492667.png)
![3-(2-chlorophenyl)-5-methyl-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)isoxazole-4-carboxamide](/img/structure/B2492668.png)


